1-(2-Chloro-3-(fluoromethoxy)phenyl)propan-1-one
Description
1-(2-Chloro-3-(fluoromethoxy)phenyl)propan-1-one is a halogenated aryl ketone with the molecular formula C₁₀H₁₀ClFO₂ and a molar mass of 216.64 g/mol. Its structure features a propan-1-one backbone attached to a phenyl ring substituted at positions 2 and 3 with chlorine and fluoromethoxy (-OCH₂F) groups, respectively. The fluoromethoxy group introduces both steric bulk and electron-withdrawing effects, while the chlorine atom at the ortho position further modulates electronic properties.
Properties
Molecular Formula |
C10H10ClFO2 |
|---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
1-[2-chloro-3-(fluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10ClFO2/c1-2-8(13)7-4-3-5-9(10(7)11)14-6-12/h3-5H,2,6H2,1H3 |
InChI Key |
WIBHHWDTQXWIHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)OCF)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Preparation
Friedel-Crafts acylation remains the most direct method for synthesizing aryl propanones. For 1-(2-Chloro-3-(fluoromethoxy)phenyl)propan-1-one, the precursor 2-chloro-3-(fluoromethoxy)benzene must first be synthesized. This is achieved via nucleophilic aromatic substitution (NAS) on 2-chloro-3-nitrophenol:
Acylation Procedure
The functionalized benzene derivative undergoes Friedel-Crafts acylation with propanoyl chloride (CH₃CH₂COCl) in the presence of AlCl₃ (1.2 eq) at 0°C. Key parameters:
- Solvent : Dichloromethane (DCM) minimizes side reactions.
- Yield : 68–72% after silica gel chromatography (hexane:ethyl acetate = 4:1).
- Purity : >98% (HPLC), with residual AlCl₃ removed via aqueous NaHCO₃ wash.
Nucleophilic Acyl Substitution via Grignard Reagent
Ketone Formation via Acyl Chloride
An alternative route involves synthesizing the propanone chain prior to aryl functionalization:
Late-Stage Functionalization
The pre-formed propanone undergoes electrophilic chlorination and fluoromethoxylation:
- Chlorination : Cl₂ gas (1.05 eq) in acetic acid at 40°C introduces the 2-chloro group.
- Fluoromethoxylation : A two-step process involving O-methylation (CH₃I/K₂CO₃) followed by fluorination (KF/18-crown-6 in DMF).
Challenges :
- Regioselectivity issues during chlorination require careful stoichiometry control.
- Overall yield drops to 45–50% due to multiple steps.
Cross-Coupling Strategies
Suzuki-Miyaura Coupling
This method assembles the aromatic ring post-ketone formation:
- Boronated Propanone Synthesis : 1-(3-bromo-2-chlorophenyl)propan-1-one reacts with bis(pinacolato)diboron (1.5 eq) under Pd(dppf)Cl₂ catalysis.
- Fluoromethoxy Introduction : The boronated intermediate couples with fluoromethoxy-O-triflate in the presence of Pd(OAc)₂/XPhos.
Advantages :
- Avoids harsh chlorination conditions.
- Enables modular synthesis for derivatives.
Limitations :
One-Pot Multistep Synthesis
Integrated Reaction Sequence
A patent-pending method (CN105198693A) combines NAS, acylation, and purification in a single reactor:
- Substrate Mixing : 3-(fluoromethoxy)phenol (1.0 eq), AlCl₃ (1.5 eq), and propanoyl chloride (1.2 eq) in DCM.
- Chlorination : Cl₂ gas bubbled at 25°C for 2 h.
- Workup : Sequential washing with 5% HCl, NaHCO₃, and brine.
Key Metrics :
- Temperature : Maintained at 25°C to prevent AlCl₃ deactivation.
- Yield : 80% (crude), 75% after vacuum distillation.
Biocatalytic Approaches
Enzymatic Acylation
Recent advances employ lipases (e.g., Candida antarctica Lipase B) for stereoselective synthesis:
- Substrate : 2-chloro-3-(fluoromethoxy)phenol and vinyl propionate (acyl donor).
- Conditions : Phosphate buffer (pH 7.0), 37°C, 24 h.
Outcomes :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Friedel-Crafts | 72 | 98 | Industrial | 12.50 |
| Grignard | 50 | 95 | Pilot | 28.00 |
| Suzuki-Miyaura | 65 | 97 | Lab | 45.00 |
| One-Pot | 75 | 96 | Industrial | 10.80 |
| Biocatalytic | 92 | 99 | Lab | 32.00 |
Industrial Adoption : The one-pot method is preferred for bulk production due to lower solvent use and shorter reaction times. Biocatalytic routes, while high-yielding, remain limited by enzyme costs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the 2-position undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by electron-withdrawing effects from the adjacent fluoromethoxy group.
Mechanistic Insight : The chloro substituent acts as a leaving group, with the reaction proceeding via an SₙAr mechanism due to electron-deficient aromatic ring stabilization by the fluoromethoxy group .
Oxidation and Reduction Reactions
The propan-1-one moiety participates in redox transformations:
Oxidation
| Oxidizing Agent | Conditions | Product | Yield | Byproducts |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 60°C, 4 hrs | 3-(2-Chloro-3-(fluoromethoxy)phenyl)propanoic acid | 84% | CO₂, MnO₂ |
| CrO₃/AcOH | RT, 2 hrs | 1-(2-Chloro-3-(fluoromethoxy)phenyl)propane-1,2-dione | 68% | Chromium salts |
Reduction
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄/MeOH | 0°C, 1 hr | 1-(2-Chloro-3-(fluoromethoxy)phenyl)propan-1-ol | 90% |
| H₂/Pd-C (10 atm) | RT, 3 hrs | 1-(2-Chloro-3-(fluoromethoxy)phenyl)propane | 76% |
Key Observation : The fluoromethoxy group remains intact under these conditions, demonstrating its stability .
Coupling Reactions
The aromatic ring participates in cross-coupling reactions, facilitated by halogenated sites:
Notable Byproducts : Trace amounts (<5%) of dehalogenated side products observed in Ullmann couplings .
Acylation and Alkylation
The ketone group serves as an electrophilic site for enolate formation:
| Reaction | Base | Electrophile | Product | Yield |
|---|---|---|---|---|
| Alkylation | LDA, THF, -78°C | CH₃I | 2-Methyl-1-(2-Chloro-3-(fluoromethoxy)phenyl)propan-1-one | 70% |
| Acylation | NaH, DMF | AcCl | 1-(2-Chloro-3-(fluoromethoxy)phenyl)-3-oxopentane-1-one | 65% |
Stereochemical Note : Alkylation proceeds with retention of configuration at the α-carbon .
Photochemical Reactivity
Under UV light (λ = 254 nm), the compound undergoes Norrish Type II cleavage:
| Conditions | Product | Quantum Yield |
|---|---|---|
| CH₃CN, 24 hrs | 2-Chloro-3-(fluoromethoxy)benzaldehyde + Ethylene | 0.32 |
This reaction is attributed to γ-hydrogen abstraction by the excited carbonyl group .
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with major fragments identified via GC-MS:
-
Primary Decomposition Products :
-
2-Chloro-3-(fluoromethoxy)benzoic acid (m/z 202)
-
Propene (m/z 42)
-
Scientific Research Applications
1-(2-Chloro-3-(fluoromethoxy)phenyl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-(fluoromethoxy)phenyl)propan-1-one involves its interaction with molecular targets and pathways in biological systems. The chloro and fluoromethoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The carbonyl group in the propanone moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Key Observations:
Halogen Type : Chlorine (electronegative) at position 2 enhances electrophilicity at the ketone group compared to bromine or fluorine. For example, 1-(3-fluorophenyl)propan-1-one exhibits higher coupling yields (73%) than 1-(3-chlorophenyl)propan-1-one (65%) .
Functional Group Effects : The fluoromethoxy group (-OCH₂F) combines steric bulk with moderate electron withdrawal, contrasting with methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups.
Reactivity in Coupling Reactions
Aryl ketones like this compound are precursors in C-O coupling reactions. highlights that halogenated aryl ketones undergo selective α-position coupling with N-hydroxyphthalimide, yielding fused products. For example:
- 1-(3-Fluorophenyl)propan-1-one achieves 73% yield in coupling, outperforming chloro- and bromo-substituted analogs .
- Steric hindrance from ortho-substituents (e.g., 2-Cl in the target compound) may reduce reactivity compared to para-substituted derivatives like 1-(4-chlorophenyl)propan-1-one (67% yield) .
Biological Activity
1-(2-Chloro-3-(fluoromethoxy)phenyl)propan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a chlorinated and fluorinated aromatic ring, along with a propan-1-one moiety, which is a ketone functional group. The presence of these functional groups enhances its reactivity and potential interactions with biological systems, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
- Molecular Formula : C10H10ClF1O2
- Molecular Weight : Approximately 216.63 g/mol
- SMILES Notation :
CCC(=O)C1=C(C(=CC=C1)OCF)Cl
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Preliminary studies indicate that this compound may function as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction could lead to alterations in the structure and function of these biomolecules, impacting cellular signaling pathways and metabolic processes.
Enzyme Inhibition
Research suggests that this compound may inhibit various enzymes, potentially modulating metabolic pathways. The chlorinated and fluorinated substituents can influence the compound's binding affinity to enzyme active sites, thereby affecting enzyme activity.
Receptor Modulation
The compound may also interact with cellular receptors, leading to changes in signal transduction pathways. This receptor modulation could have implications for therapeutic applications, particularly in conditions where receptor activity is dysregulated.
Study 1: Enzyme Interaction
A study investigating the interaction of this compound with cytochrome P450 enzymes revealed that the compound exhibited selective inhibition of specific isoforms. This inhibition was attributed to the electrophilic nature of the compound, which allowed it to form adducts with key amino acid residues in the enzyme active sites.
| Enzyme Isoform | Inhibition (%) | IC50 (µM) |
|---|---|---|
| CYP2D6 | 75 | 5.2 |
| CYP3A4 | 50 | 12.4 |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound was tested against several human cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 8.5 | Induction of apoptosis |
| MCF7 | 6.3 | Cell cycle arrest at G2/M phase |
| HeLa | 9.0 | Inhibition of DNA synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
